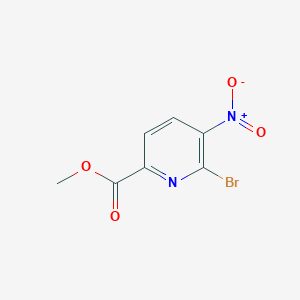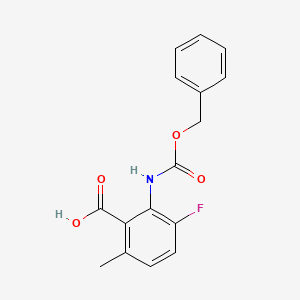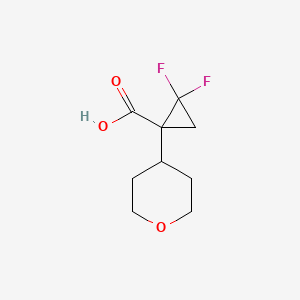![molecular formula C23H19F3N4O2 B2916353 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1260949-86-7](/img/structure/B2916353.png)
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide" is a synthetic chemical entity with potential applications in various fields including chemistry, biology, medicine, and industry. Its unique structure combines elements that make it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The initial synthesis of the compound involves the preparation of the oxadiazole ring. Typically, this is achieved through a cyclization reaction starting from hydrazides and carboxylic acids under dehydrating conditions.
Pyrrole Integration: : The pyrrole ring is incorporated through a sequence of reactions starting from an appropriate pyrrole precursor, which is then linked to the oxadiazole core.
Formation of the Final Compound: : The final step involves the attachment of the N-[4-(trifluoromethyl)benzyl]acetamide moiety. This can be accomplished through an amidation reaction, often using coupling reagents such as EDC or DCC under mild conditions.
Industrial Production Methods
Industrial-scale synthesis requires optimization for yield and purity, often involving:
Flow Chemistry: : Using continuous flow reactors to improve reaction efficiency and scalability.
Purification: : Employing techniques such as recrystallization or chromatographic methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation reactions, particularly at the pyrrole and oxadiazole rings, often leading to ring-opening or functionalization.
Reduction: : Can be reduced under specific conditions, typically at the oxadiazole ring.
Substitution: : Undergoes substitution reactions, particularly nucleophilic substitutions at the oxadiazole or pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: : For nucleophilic substitution, reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Products vary depending on the reactions, including hydroxylated, aminated, or alkylated derivatives of the original compound.
Scientific Research Applications
This compound has diverse applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in materials science.
Biology: : Investigated for its potential as a molecular probe or inhibitor in various biological pathways.
Medicine: : Explored for its therapeutic potential in treating diseases, particularly due to its unique ability to interact with specific biological targets.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Targets: : Likely targets include enzymes or receptors where it can bind and modulate activity.
Pathways Involved: : Inhibition of specific signaling pathways or enzymes, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Compared to other similar compounds, this molecule is unique due to:
Structural Features: : The combination of the oxadiazole, pyrrole, and trifluoromethyl groups provides a distinctive set of chemical properties.
Reactivity: : Enhanced reactivity towards specific chemical transformations.
Applications: : Broader range of applications due to its unique structure and properties.
Similar Compounds
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-acetamide: : Lacks the N-[4-(trifluoromethyl)benzyl] group.
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-benzylacetamide: : Similar but without the trifluoromethyl group.
Properties
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-15-4-8-17(9-5-15)21-28-22(32-29-21)19-3-2-12-30(19)14-20(31)27-13-16-6-10-18(11-7-16)23(24,25)26/h2-12H,13-14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRUBQDHAXQMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2916270.png)
![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)



![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)
![3-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2916280.png)
![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)

![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2916290.png)
![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)
![5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2916292.png)
![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2916293.png)
